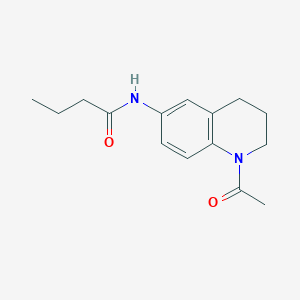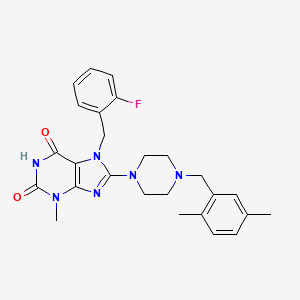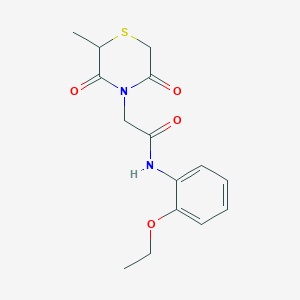![molecular formula C24H17ClFN3O B2959779 3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189876-08-1](/img/structure/B2959779.png)
3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzyl and chlorobenzyl groups are both aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The pyrimidoindolone group contains a fused ring system with both six-membered and five-membered rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The benzyl and chlorobenzyl groups could potentially undergo electrophilic aromatic substitution reactions . The pyrimidoindolone group, being a type of amide, could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, the presence of the fluorine atom could influence the compound’s reactivity and the polarity of the molecule . The aromatic rings could contribute to the compound’s stability and could also influence its solubility in different solvents .科学的研究の応用
Synthesis and Antitumor Activity
Compounds synthesized through processes such as the thermal Fischer indolization and further modified by various chemical reactions have shown promise as antineoplastic agents. Nguyen et al. (1990) demonstrated that certain derivatives exhibit significant antitumor activity both in vitro and in vivo, suggesting their potential as a new class of antineoplastic agents (Nguyen et al., 1990).
Anti-inflammatory and Analgesic Properties
Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives revealed compounds with equal or greater potency than indomethacin, a known anti-inflammatory and analgesic agent. Muchowski et al. (1985) identified specific derivatives that showcased significant anti-inflammatory and analgesic effects in both acute and chronic animal models (Muchowski et al., 1985).
Novel Synthetic Approaches
Advancements in synthetic methodologies have enabled the efficient production of complex heterocyclic compounds. Yan et al. (2009) developed a one-pot, four-component reaction that efficiently generates polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility and potential of these compounds for further functionalization and study (Yan et al., 2009).
Potential Calcium-Channel Antagonist Activity
Linden et al. (2011) investigated the properties of 1,4-dihydropyridine derivatives, revealing insights into their potential as calcium modulatory properties. The study provides a foundation for further exploration of similar compounds in the context of cardiovascular diseases and other conditions where calcium-channel modulation is relevant (Linden et al., 2011).
Safety and Hazards
As with any chemical compound, handling “3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with the skin . It’s also possible that it could pose environmental hazards .
特性
IUPAC Name |
3-benzyl-5-[(4-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZTUYHLEVLGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

![N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959699.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)
![Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2959706.png)
![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)


![Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B2959711.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)

